氟化铯

描述

Cesium fluoride (CsF) is a compound that has been extensively studied due to its utility in various chemical reactions and processes. It is known for its role as a catalyst and reagent in organic synthesis, as well as its involvement in the formation of complex metal fluorides.

Synthesis Analysis

The synthesis of cesium fluoride complexes can be achieved through hydrothermal methods, as demonstrated in the formation of cesium thorium fluorides . Additionally, cesium fluoride can be prepared by reacting cesium with an equimolar n-hexane solution of lithium bis(trimethylsilyl)amide, which provides a safer alternative to using pyrophoric Cs metal or organocesium reagents .

Molecular Structure Analysis

Cesium fluoride has been used to synthesize various molecular structures, including polymorphs of CsTh(3)F(13) and heterobimetallic polymers . The ability of CsF to form complexes with different Lewis basic donor molecules has also been explored, leading to the formation of diverse structures such as dimeric and tetranuclear species .

Chemical Reactions Analysis

Cesium fluoride is a versatile reagent in organic chemistry, catalyzing trifluoromethylation of esters, aldehydes, and ketones . It also promotes the synthesis of aromatic esters and ethers , trialkylsilylation and tributylstannylation of terminal alkynes , and the formation of spiro β-lactams . Furthermore, CsF is used in the synthesis of carboxylic acid derivatives and ribooligonucleotides , highlighting its broad applicability in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cesium fluoride have been studied in various contexts. For instance, the structural analysis of cesium tellurocarboxylates revealed the possibility of charge localization on the Te atom, indicating the unique bonding characteristics of CsF complexes9. Additionally, the structure of aqueous CsF solutions has been investigated using diffraction experiments and simulations, providing insights into the interactions between CsF and water molecules at different concentrations10.

科学研究应用

白色 LED 开发

氟化铯用于暖白色 LED 的开发。它在红光发射材料中的应用,如氟化物荧光粉(A2MF6:Mn(4+),其中 A = K、Na 和 Cs;M = Si、Ge、Zr、Sn 和 Ti)和 XSiF6:Mn(4+)(X = Ba 或 Zn),有助于在可见红光光谱区域产生窄发射。这些发射很容易被人眼感知,从而导致红色的出色色度饱和度 (Lin, Meijerink, & Liu, 2016)。

太阳能电池增强

人们已经探索氟化铯来增强反转聚合物太阳能电池的性能。研究表明,溶液处理的氟化铯中间层可以影响这些电池的电流-电压特性,从而增加开路电压 (Reinhard et al., 2011)。

核燃料处理

在核燃料处理方面,人们已经研究了氟化铯在从乏核燃料处理产生的氟化物残渣中分离铯和锶的作用。这种分离对于管理核废物管理中的高热裂变产物至关重要 (Ladd-Lively, Spencer, & Counce, 2005)。

牙齿健康应用

在牙齿健康领域,氟化铯用于光学生物传感器中,用于检测水中的氟化物,这与解决牙齿氟中毒直接相关。这些生物传感器使用二维光子晶体来检测各种氟化物,包括氟化铯,对于监测水质和健康影响至关重要 (Girijamba, Sharan, & Srikanth, 2016)。

有机发光二极管 (OLED)

对有机发光二极管 (OLED) 中氟化铯的研究证明了它在电子传输层中作为 n 型掺杂剂的作用。CsF 掺杂增强了电子传输特性,从而改善了 OLED 的电气特性 (Wei et al., 2013)。

作用机制

Target of Action

Cesium fluoride (CsF) primarily targets organosilicon compounds . It acts as a source of the fluoride ion, which is largely unreactive as a nucleophile . The fluoride ion interacts with these compounds, leading to various chemical reactions .

Mode of Action

Cesium fluoride can attack a wide variety of organosilicon compounds to produce an organosilicon fluoride and a carbanion . This carbanion can then react with electrophiles . For example, CsF reacts with hexafluoroacetone to form a stable perfluoroalkoxide salt . It can also convert electron-deficient aryl chlorides to aryl fluorides .

Biochemical Pathways

It is known that fluoride ions can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluorine substitution can bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .

Pharmacokinetics

It is known that csf is a hygroscopic white salt . It is also noteworthy that CsF is more soluble and more readily dissociated than sodium fluoride or potassium fluoride .

Result of Action

The result of cesium fluoride’s action is the formation of new compounds through the reactions it facilitates. For instance, it can lead to the formation of aryl fluorides from aryl chlorides , and stable perfluoroalkoxide salts from hexafluoroacetone .

Action Environment

The action of cesium fluoride can be influenced by environmental factors such as temperature and the presence of other compounds. For example, CsF can react with hexafluoroacetone in an organofluorine chemistry environment to form a stable perfluoroalkoxide salt . Additionally, the reaction of cesium fluoride with organosilicon compounds can be facilitated in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

安全和危害

属性

IUPAC Name |

cesium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.FH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHCXCQVJFPJIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

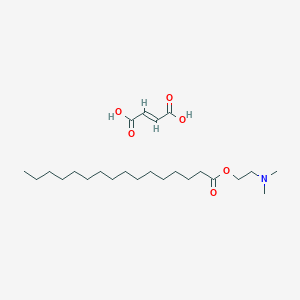

[F-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF | |

| Record name | caesium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893927 | |

| Record name | Cesium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.9038551 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | Cesium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cesium fluoride | |

CAS RN |

13400-13-0 | |

| Record name | Cesium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13400-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013400130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CESIUM FLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cesium fluoride (CsF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76A371HJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of cesium fluoride?

A1: Cesium fluoride has the molecular formula CsF and a molecular weight of 151.90 g/mol.

Q2: What spectroscopic techniques are used to characterize cesium fluoride?

A2: Various spectroscopic techniques are used to study cesium fluoride, including:* X-ray diffraction: This technique is utilized to determine the crystal structure of CsF. []* Raman spectroscopy: This method helps analyze the vibrational modes and bonding characteristics of CsF. [] * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is employed to analyze the elemental composition and chemical states, especially useful in studying CsF's role in modifying electronic properties at material interfaces. []

Q3: Is cesium fluoride hygroscopic? What precautions should be taken during handling?

A3: Yes, cesium fluoride is highly hygroscopic. [] It should be stored and handled under inert atmosphere conditions to prevent water absorption.

Q4: What is the thermal stability of cesium fluoride?

A4: Cesium fluoride exhibits high thermal stability, making it suitable for high-temperature applications like the synthesis of aromatic polyethers. []

Q5: How is cesium fluoride employed in organic synthesis?

A5: Cesium fluoride acts as a catalyst in various organic reactions, such as:* Nucleophilic aromatic substitution: It facilitates the formation of aryl ethers from activated aromatic halides and phenols. [, ]* Transesterification of β-keto esters: CsF catalyzes the reaction of β-keto esters with various alcohols, leading to efficient transesterification. []* Trifluoromethylation reactions: It catalyzes the introduction of trifluoromethyl groups into organic molecules using (trifluoromethyl)trimethylsilane. []* One-pot transamidation: CsF enables the synthesis of sterically hindered amides from primary amides via a transamidation process. []

Q6: What makes cesium fluoride an effective catalyst in these reactions?

A6: CsF's effectiveness stems from its:* High fluoride ion nucleophilicity: The fluoride ion readily participates in nucleophilic substitution reactions.* Ability to activate electrophiles: CsF can coordinate with and activate electrophilic species, facilitating reactions.* Solubility in polar aprotic solvents: This property allows for homogeneous reaction conditions, enhancing reaction rates.

Q7: Are there any examples of cesium fluoride's role in regio- or chemoselective reactions?

A7: Yes, cesium fluoride exhibits regioselectivity in ring-opening reactions of epoxides with aryl silyl ethers, leading to the formation of specific glycerol triether derivatives. [] This selectivity highlights its potential in fine chemical synthesis.

Q8: Can you provide an example of how cesium fluoride mediates the synthesis of heterocyclic compounds?

A8: Cesium fluoride effectively catalyzes the one-pot, three-component condensation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives. [] This highlights its use in constructing complex heterocyclic scaffolds.

Q9: What are the applications of cesium fluoride beyond organic synthesis?

A9: Beyond organic synthesis, CsF finds applications in:* Material science: It's used as a precursor and post-treatment agent for enhancing the performance of Cu(In,Ga)Se2 (CIGS) thin-film solar cells. [, ]* Scintillation detectors: Due to its fast decay time and efficient detection of positrons, CsF is utilized in positron emission tomography (PET). [, ]

Q10: Has computational chemistry been applied to understand cesium fluoride's reactivity?

A10: Yes, density functional theory (DFT) calculations have been used to:* Investigate the interaction of fluoride ions with triphenylborane: These calculations confirmed the anion acceptor properties of triphenylborane in electrolytes for fluoride shuttle batteries containing CsF. []* Study the free energy profile of a model palladium-catalyzed fluorination reaction using CsF: This research aimed to understand the mechanism and identify strategies to improve the efficiency of such reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)